CBK289001

Beschreibung

Eigenschaften

IUPAC Name |

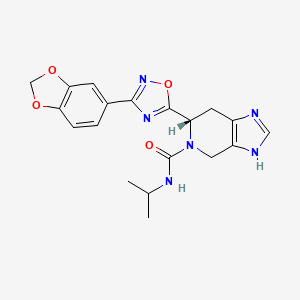

(6S)-6-[3-(1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]-N-propan-2-yl-3,4,6,7-tetrahydroimidazo[4,5-c]pyridine-5-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H20N6O4/c1-10(2)22-19(26)25-7-13-12(20-8-21-13)6-14(25)18-23-17(24-29-18)11-3-4-15-16(5-11)28-9-27-15/h3-5,8,10,14H,6-7,9H2,1-2H3,(H,20,21)(H,22,26)/t14-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IEYGJIBARBKQMA-AWEZNQCLSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)NC(=O)N1CC2=C(CC1C3=NC(=NO3)C4=CC5=C(C=C4)OCO5)N=CN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)NC(=O)N1CC2=C(C[C@H]1C3=NC(=NO3)C4=CC5=C(C=C4)OCO5)N=CN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H20N6O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

396.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

The Core Mechanism of Action of CBK289001: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

CBK289001 is a small molecule inhibitor of Tartrate-Resistant Acid Phosphatase (TRAP/ACP5), a metalloenzyme implicated in the progression of various diseases, including cancer.[1][2] This technical guide provides a comprehensive overview of the mechanism of action of this compound, detailing its molecular target, inhibitory activity, and its impact on cellular signaling pathways. Quantitative data from preclinical studies are presented, alongside detailed experimental protocols for key assays. Visual representations of signaling pathways and experimental workflows are provided to facilitate a deeper understanding of the compound's function.

Molecular Target and Inhibitory Activity

The primary molecular target of this compound is Tartrate-Resistant Acid Phosphatase (TRAP), also known as Acid Phosphatase 5 (ACP5).[1][3] TRAP exists in two main isoforms: TRAP 5a, which has low enzymatic activity, and TRAP 5b, a more active form generated by proteolytic cleavage.[1] this compound has been shown to inhibit different isoforms of TRAP with varying potencies.

Quantitative Inhibitory Activity

The inhibitory activity of this compound against various TRAP isoforms has been quantified through IC50 measurements. This data is crucial for understanding the compound's potency and selectivity.

| TRAP Isoform | IC50 (µM) |

| TRAP 5bMV | 125 |

| TRAP 5bOX | 4.21 |

| TRAP 5aOX | 14.2 |

Table 1: Inhibitory concentration (IC50) values of this compound against different TRAP isoforms.

Cellular Mechanism of Action: Inhibition of Cancer Cell Migration

This compound has demonstrated efficacy in inhibiting cancer cell migration, a critical process in tumor metastasis. This effect has been observed in a concentration-dependent manner in TRAP-overexpressing MDA-MB-231 breast cancer cells. Significant inhibition of cell migration was observed starting from 24 hours of treatment, with concentrations of 20 µM and 100 µM reducing migration velocity over a 30-hour period.

Proposed Downstream Signaling Pathway

Research suggests that the anti-migratory effect of TRAP inhibition by compounds like this compound may be mediated through the modulation of the Transforming Growth Factor-β (TGF-β) and CD44 signaling pathways. Overexpression of TRAP in MDA-MB-231 breast cancer cells has been shown to promote metastasis-related properties through the upregulation of TGF-β2, its receptor TβR1, and the downstream effector SMAD2. Additionally, increased intracellular phosphorylation of CD44, a cell-surface glycoprotein involved in cell-cell and cell-matrix interactions, has been observed with TRAP overexpression.

The inhibition of TRAP by this compound is therefore hypothesized to counteract these pro-metastatic signaling events, leading to a reduction in cancer cell migration and invasion.

Caption: Proposed signaling pathway for this compound's anti-migratory effects.

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the mechanism of action of this compound.

TRAP Activity Assay

This protocol describes a microplate-based enzymatic assay to determine the inhibitory activity of this compound on TRAP.

Materials:

-

Recombinant TRAP enzyme

-

This compound

-

Assay buffer (e.g., 100 mM sodium acetate, 50 mM sodium tartrate, pH 5.5)

-

Substrate (e.g., p-nitrophenyl phosphate, pNPP)

-

Stop solution (e.g., 1 M NaOH)

-

96-well microplate

-

Microplate reader

Procedure:

-

Prepare a serial dilution of this compound in the assay buffer.

-

In a 96-well plate, add the recombinant TRAP enzyme to each well, except for the blank controls.

-

Add the different concentrations of this compound to the respective wells. Include a vehicle control (e.g., DMSO).

-

Pre-incubate the enzyme with the inhibitor for a defined period (e.g., 15 minutes) at 37°C.

-

Initiate the reaction by adding the pNPP substrate to all wells.

-

Incubate the plate at 37°C for a specific time (e.g., 30-60 minutes).

-

Stop the reaction by adding the stop solution to each well.

-

Measure the absorbance at 405 nm using a microplate reader.

-

Calculate the percentage of inhibition for each concentration of this compound and determine the IC50 value by fitting the data to a dose-response curve.

Caption: Workflow for the TRAP enzymatic activity assay.

Cell Migration Assay (Wound Healing/Scratch Assay)

This protocol details an in vitro assay to assess the effect of this compound on the migration of cancer cells.

Materials:

-

MDA-MB-231 breast cancer cells (or other relevant cell line)

-

Complete cell culture medium

-

Serum-free cell culture medium

-

This compound

-

6-well or 12-well tissue culture plates

-

Sterile 200 µL pipette tip or a wound-healing insert

-

Microscope with a camera

Procedure:

-

Seed MDA-MB-231 cells in a 6-well plate and grow them to form a confluent monolayer.

-

Create a "scratch" or "wound" in the center of the cell monolayer using a sterile 200 µL pipette tip.

-

Gently wash the wells with phosphate-buffered saline (PBS) to remove detached cells.

-

Replace the PBS with serum-free medium containing different concentrations of this compound. Include a vehicle control.

-

Capture images of the wound at time 0.

-

Incubate the plate at 37°C in a 5% CO2 incubator.

-

Capture images of the same wound area at regular intervals (e.g., 12, 24, 30 hours).

-

Measure the width of the wound at each time point for all conditions.

-

Calculate the percentage of wound closure or migration rate to determine the effect of this compound.

Caption: Workflow for the in vitro cell migration (wound healing) assay.

Conclusion

This compound is a potent inhibitor of TRAP/ACP5 that demonstrates significant anti-migratory effects in cancer cells. Its mechanism of action is attributed to the direct inhibition of TRAP activity, which is proposed to subsequently modulate the pro-metastatic TGF-β and CD44 signaling pathways. The data and protocols presented in this guide provide a solid foundation for further research and development of this compound as a potential therapeutic agent. Further investigation is warranted to fully elucidate the downstream signaling cascade and to evaluate the in vivo efficacy of this compound.

References

The Core Mechanism of Action of CBK289001: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

CBK289001 is a small molecule inhibitor of Tartrate-Resistant Acid Phosphatase (TRAP/ACP5), a metalloenzyme implicated in the progression of various diseases, including cancer.[1][2] This technical guide provides a comprehensive overview of the mechanism of action of this compound, detailing its molecular target, inhibitory activity, and its impact on cellular signaling pathways. Quantitative data from preclinical studies are presented, alongside detailed experimental protocols for key assays. Visual representations of signaling pathways and experimental workflows are provided to facilitate a deeper understanding of the compound's function.

Molecular Target and Inhibitory Activity

The primary molecular target of this compound is Tartrate-Resistant Acid Phosphatase (TRAP), also known as Acid Phosphatase 5 (ACP5).[1][3] TRAP exists in two main isoforms: TRAP 5a, which has low enzymatic activity, and TRAP 5b, a more active form generated by proteolytic cleavage.[1] this compound has been shown to inhibit different isoforms of TRAP with varying potencies.

Quantitative Inhibitory Activity

The inhibitory activity of this compound against various TRAP isoforms has been quantified through IC50 measurements. This data is crucial for understanding the compound's potency and selectivity.

| TRAP Isoform | IC50 (µM) |

| TRAP 5bMV | 125 |

| TRAP 5bOX | 4.21 |

| TRAP 5aOX | 14.2 |

Table 1: Inhibitory concentration (IC50) values of this compound against different TRAP isoforms.

Cellular Mechanism of Action: Inhibition of Cancer Cell Migration

This compound has demonstrated efficacy in inhibiting cancer cell migration, a critical process in tumor metastasis. This effect has been observed in a concentration-dependent manner in TRAP-overexpressing MDA-MB-231 breast cancer cells. Significant inhibition of cell migration was observed starting from 24 hours of treatment, with concentrations of 20 µM and 100 µM reducing migration velocity over a 30-hour period.

Proposed Downstream Signaling Pathway

Research suggests that the anti-migratory effect of TRAP inhibition by compounds like this compound may be mediated through the modulation of the Transforming Growth Factor-β (TGF-β) and CD44 signaling pathways. Overexpression of TRAP in MDA-MB-231 breast cancer cells has been shown to promote metastasis-related properties through the upregulation of TGF-β2, its receptor TβR1, and the downstream effector SMAD2. Additionally, increased intracellular phosphorylation of CD44, a cell-surface glycoprotein involved in cell-cell and cell-matrix interactions, has been observed with TRAP overexpression.

The inhibition of TRAP by this compound is therefore hypothesized to counteract these pro-metastatic signaling events, leading to a reduction in cancer cell migration and invasion.

Caption: Proposed signaling pathway for this compound's anti-migratory effects.

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the mechanism of action of this compound.

TRAP Activity Assay

This protocol describes a microplate-based enzymatic assay to determine the inhibitory activity of this compound on TRAP.

Materials:

-

Recombinant TRAP enzyme

-

This compound

-

Assay buffer (e.g., 100 mM sodium acetate, 50 mM sodium tartrate, pH 5.5)

-

Substrate (e.g., p-nitrophenyl phosphate, pNPP)

-

Stop solution (e.g., 1 M NaOH)

-

96-well microplate

-

Microplate reader

Procedure:

-

Prepare a serial dilution of this compound in the assay buffer.

-

In a 96-well plate, add the recombinant TRAP enzyme to each well, except for the blank controls.

-

Add the different concentrations of this compound to the respective wells. Include a vehicle control (e.g., DMSO).

-

Pre-incubate the enzyme with the inhibitor for a defined period (e.g., 15 minutes) at 37°C.

-

Initiate the reaction by adding the pNPP substrate to all wells.

-

Incubate the plate at 37°C for a specific time (e.g., 30-60 minutes).

-

Stop the reaction by adding the stop solution to each well.

-

Measure the absorbance at 405 nm using a microplate reader.

-

Calculate the percentage of inhibition for each concentration of this compound and determine the IC50 value by fitting the data to a dose-response curve.

Caption: Workflow for the TRAP enzymatic activity assay.

Cell Migration Assay (Wound Healing/Scratch Assay)

This protocol details an in vitro assay to assess the effect of this compound on the migration of cancer cells.

Materials:

-

MDA-MB-231 breast cancer cells (or other relevant cell line)

-

Complete cell culture medium

-

Serum-free cell culture medium

-

This compound

-

6-well or 12-well tissue culture plates

-

Sterile 200 µL pipette tip or a wound-healing insert

-

Microscope with a camera

Procedure:

-

Seed MDA-MB-231 cells in a 6-well plate and grow them to form a confluent monolayer.

-

Create a "scratch" or "wound" in the center of the cell monolayer using a sterile 200 µL pipette tip.

-

Gently wash the wells with phosphate-buffered saline (PBS) to remove detached cells.

-

Replace the PBS with serum-free medium containing different concentrations of this compound. Include a vehicle control.

-

Capture images of the wound at time 0.

-

Incubate the plate at 37°C in a 5% CO2 incubator.

-

Capture images of the same wound area at regular intervals (e.g., 12, 24, 30 hours).

-

Measure the width of the wound at each time point for all conditions.

-

Calculate the percentage of wound closure or migration rate to determine the effect of this compound.

Caption: Workflow for the in vitro cell migration (wound healing) assay.

Conclusion

This compound is a potent inhibitor of TRAP/ACP5 that demonstrates significant anti-migratory effects in cancer cells. Its mechanism of action is attributed to the direct inhibition of TRAP activity, which is proposed to subsequently modulate the pro-metastatic TGF-β and CD44 signaling pathways. The data and protocols presented in this guide provide a solid foundation for further research and development of this compound as a potential therapeutic agent. Further investigation is warranted to fully elucidate the downstream signaling cascade and to evaluate the in vivo efficacy of this compound.

References

The Function of CBK289001: A Technical Guide to a Novel TRAP/ACP5 Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Abstract

CBK289001 is a novel small molecule inhibitor of Tartrate-Resistant Acid Phosphatase (TRAP/ACP5), a metalloenzyme implicated in various pathological processes, including cancer metastasis and bone resorption. This technical guide provides a comprehensive overview of the function of this compound, detailing its inhibitory activity, its effects on cancer cell migration, and the underlying signaling pathways. The information is compiled from publicly available research, with a focus on quantitative data, experimental methodologies, and the molecular interactions of the compound.

Introduction to TRAP/ACP5

Tartrate-resistant acid phosphatase (TRAP), also known as acid phosphatase 5 (ACP5), is a glycoprotein that exists in two main isoforms: the monomeric, less active TRAP 5a, and the proteolytically cleaved, highly active dimeric TRAP 5b.[1] TRAP is highly expressed in bone-resorbing osteoclasts and activated macrophages.[1] Its dysregulation has been associated with several diseases. In oncology, elevated TRAP expression is linked to cancer progression and aggressiveness, making it a compelling target for therapeutic intervention.[1]

This compound: A Potent TRAP/ACP5 Inhibitor

This compound, chemically identified as (6S)-6-[3-(2H-1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]-N-(propan-2-yl)-1H,4H,5H,6H,7H-imidazo[4,5-c]pyridine-5-carboxamide, was identified through a small-molecule screening of 30,315 compounds.[2] It emerged as a promising inhibitor of TRAP activity.[2]

Inhibitory Activity

This compound demonstrates inhibitory activity against multiple isoforms of TRAP. The half-maximal inhibitory concentrations (IC50) have been determined for three TRAP isoforms, as summarized in the table below.

| TRAP Isoform | IC50 (µM) |

| TRAP 5aOX | 14.2 |

| TRAP 5bOX | 4.21 |

| TRAP 5bMV | 125 |

Table 1: Inhibitory activity (IC50) of this compound against different TRAP isoforms.

Functional Effects of this compound

The primary functional consequence of TRAP inhibition by this compound observed in preclinical studies is the impairment of cancer cell migration.

Inhibition of Cancer Cell Migration

Studies using TRAP-overexpressing MDA-MB-231 breast cancer cells have shown that this compound inhibits TRAP-dependent cell migration in a concentration-dependent manner. Significant inhibition of migration was reported to occur 24 hours after treatment, with reduced migration velocity observed over 30 hours at concentrations of 20 µM and 100 µM.

Postulated Mechanism of Action and Signaling Pathways

The anti-migratory effect of this compound is attributed to its inhibition of TRAP, which in turn modulates downstream signaling pathways crucial for cell motility and invasion. Research suggests that TRAP promotes metastasis-related properties in breast cancer cells through the regulation of the Transforming Growth Factor-β (TGF-β) pathway and the cell surface adhesion receptor CD44.

The TRAP-TGFβ-CD44 Signaling Axis

Overexpression of TRAP has been shown to upregulate TGFβ2 and its receptor TβR1, as well as increase the phosphorylation of CD44. Functional studies have demonstrated that TRAP-dependent migration is regulated via TGFβ2/TβR signaling. By inhibiting TRAP, this compound is postulated to disrupt this signaling cascade, thereby reducing cancer cell migration and invasion.

Experimental Protocols

The following sections describe generalized protocols for the key experiments used to characterize the function of this compound.

TRAP/ACP5 Enzymatic Activity Assay

This protocol outlines a general procedure for determining the inhibitory activity of compounds against TRAP/ACP5.

Objective: To measure the IC50 value of this compound against different TRAP isoforms.

Materials:

-

Recombinant TRAP isoforms (5aOX, 5bOX, 5bMV)

-

Assay buffer (e.g., Sodium Acetate buffer, pH 5.5, containing Triton X-100 and ascorbic acid)

-

Substrate (e.g., p-nitrophenyl phosphate, pNPP)

-

This compound stock solution (in DMSO)

-

96-well microplate

-

Microplate reader

Procedure:

-

Prepare serial dilutions of this compound in assay buffer.

-

Add a fixed concentration of the TRAP enzyme to each well of a 96-well plate.

-

Add the different concentrations of this compound to the wells containing the enzyme and incubate for a defined period (e.g., 15 minutes) at 37°C.

-

Initiate the enzymatic reaction by adding the pNPP substrate to each well.

-

Incubate the plate at 37°C for a specific time (e.g., 30-60 minutes).

-

Stop the reaction by adding a stop solution (e.g., NaOH).

-

Measure the absorbance of the product (p-nitrophenol) at 405 nm using a microplate reader.

-

Calculate the percentage of inhibition for each concentration of this compound relative to a no-inhibitor control.

-

Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

Cell Migration Assay (Transwell Assay)

This protocol describes a common method to assess the effect of this compound on cancer cell migration.

Objective: To quantify the inhibition of MDA-MB-231 cell migration by this compound.

Materials:

-

MDA-MB-231 breast cancer cells (TRAP-overexpressing)

-

Cell culture medium (e.g., DMEM with 10% FBS)

-

Serum-free medium

-

This compound

-

Transwell inserts (e.g., 8 µm pore size)

-

24-well plates

-

Fixing and staining reagents (e.g., methanol and crystal violet)

-

Cotton swabs

-

Microscope

Procedure:

-

Culture MDA-MB-231 cells to sub-confluency.

-

Starve the cells in serum-free medium for 24 hours.

-

Resuspend the cells in serum-free medium containing different concentrations of this compound.

-

Place the Transwell inserts into the wells of a 24-well plate containing medium with a chemoattractant (e.g., 10% FBS).

-

Seed the cell suspension (with or without this compound) into the upper chamber of the Transwell inserts.

-

Incubate the plate at 37°C in a CO2 incubator for a specified time (e.g., 24-48 hours).

-

After incubation, remove the non-migrated cells from the upper surface of the insert membrane with a cotton swab.

-

Fix the migrated cells on the lower surface of the membrane with methanol.

-

Stain the fixed cells with crystal violet.

-

Wash the inserts and allow them to dry.

-

Count the number of migrated cells in several random fields under a microscope.

-

Quantify the results and compare the migration of this compound-treated cells to the untreated control.

Molecular Docking Studies

Molecular docking studies were performed to investigate the binding mode of this compound to the TRAP/ACP5 active site. While the specific details of the docking protocol and the full results are not publicly available, such studies typically involve:

-

Preparation of the protein structure: A 3D structure of TRAP/ACP5 is obtained from a protein data bank or generated through homology modeling.

-

Ligand preparation: The 3D structure of this compound is generated and optimized.

-

Docking simulation: A docking software is used to predict the preferred binding orientation of this compound within the active site of TRAP/ACP5.

-

Analysis of interactions: The predicted binding pose is analyzed to identify key interactions (e.g., hydrogen bonds, hydrophobic interactions) between the inhibitor and the amino acid residues of the enzyme.

These studies are crucial for understanding the structure-activity relationship and for the further optimization of this compound as a more potent TRAP inhibitor.

Conclusion and Future Directions

This compound is a validated inhibitor of TRAP/ACP5 with demonstrated efficacy in reducing cancer cell migration in vitro. Its mechanism of action is believed to involve the disruption of the TRAP-TGFβ-CD44 signaling axis. Further research is warranted to fully elucidate its therapeutic potential. This would include in vivo efficacy studies in animal models of cancer metastasis and further optimization of its chemical structure to enhance potency and selectivity. The detailed experimental protocols and molecular interaction data from the primary research would be invaluable for guiding these future studies.

References

The Function of CBK289001: A Technical Guide to a Novel TRAP/ACP5 Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Abstract

CBK289001 is a novel small molecule inhibitor of Tartrate-Resistant Acid Phosphatase (TRAP/ACP5), a metalloenzyme implicated in various pathological processes, including cancer metastasis and bone resorption. This technical guide provides a comprehensive overview of the function of this compound, detailing its inhibitory activity, its effects on cancer cell migration, and the underlying signaling pathways. The information is compiled from publicly available research, with a focus on quantitative data, experimental methodologies, and the molecular interactions of the compound.

Introduction to TRAP/ACP5

Tartrate-resistant acid phosphatase (TRAP), also known as acid phosphatase 5 (ACP5), is a glycoprotein that exists in two main isoforms: the monomeric, less active TRAP 5a, and the proteolytically cleaved, highly active dimeric TRAP 5b.[1] TRAP is highly expressed in bone-resorbing osteoclasts and activated macrophages.[1] Its dysregulation has been associated with several diseases. In oncology, elevated TRAP expression is linked to cancer progression and aggressiveness, making it a compelling target for therapeutic intervention.[1]

This compound: A Potent TRAP/ACP5 Inhibitor

This compound, chemically identified as (6S)-6-[3-(2H-1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]-N-(propan-2-yl)-1H,4H,5H,6H,7H-imidazo[4,5-c]pyridine-5-carboxamide, was identified through a small-molecule screening of 30,315 compounds.[2] It emerged as a promising inhibitor of TRAP activity.[2]

Inhibitory Activity

This compound demonstrates inhibitory activity against multiple isoforms of TRAP. The half-maximal inhibitory concentrations (IC50) have been determined for three TRAP isoforms, as summarized in the table below.

| TRAP Isoform | IC50 (µM) |

| TRAP 5aOX | 14.2 |

| TRAP 5bOX | 4.21 |

| TRAP 5bMV | 125 |

Table 1: Inhibitory activity (IC50) of this compound against different TRAP isoforms.

Functional Effects of this compound

The primary functional consequence of TRAP inhibition by this compound observed in preclinical studies is the impairment of cancer cell migration.

Inhibition of Cancer Cell Migration

Studies using TRAP-overexpressing MDA-MB-231 breast cancer cells have shown that this compound inhibits TRAP-dependent cell migration in a concentration-dependent manner. Significant inhibition of migration was reported to occur 24 hours after treatment, with reduced migration velocity observed over 30 hours at concentrations of 20 µM and 100 µM.

Postulated Mechanism of Action and Signaling Pathways

The anti-migratory effect of this compound is attributed to its inhibition of TRAP, which in turn modulates downstream signaling pathways crucial for cell motility and invasion. Research suggests that TRAP promotes metastasis-related properties in breast cancer cells through the regulation of the Transforming Growth Factor-β (TGF-β) pathway and the cell surface adhesion receptor CD44.

The TRAP-TGFβ-CD44 Signaling Axis

Overexpression of TRAP has been shown to upregulate TGFβ2 and its receptor TβR1, as well as increase the phosphorylation of CD44. Functional studies have demonstrated that TRAP-dependent migration is regulated via TGFβ2/TβR signaling. By inhibiting TRAP, this compound is postulated to disrupt this signaling cascade, thereby reducing cancer cell migration and invasion.

Experimental Protocols

The following sections describe generalized protocols for the key experiments used to characterize the function of this compound.

TRAP/ACP5 Enzymatic Activity Assay

This protocol outlines a general procedure for determining the inhibitory activity of compounds against TRAP/ACP5.

Objective: To measure the IC50 value of this compound against different TRAP isoforms.

Materials:

-

Recombinant TRAP isoforms (5aOX, 5bOX, 5bMV)

-

Assay buffer (e.g., Sodium Acetate buffer, pH 5.5, containing Triton X-100 and ascorbic acid)

-

Substrate (e.g., p-nitrophenyl phosphate, pNPP)

-

This compound stock solution (in DMSO)

-

96-well microplate

-

Microplate reader

Procedure:

-

Prepare serial dilutions of this compound in assay buffer.

-

Add a fixed concentration of the TRAP enzyme to each well of a 96-well plate.

-

Add the different concentrations of this compound to the wells containing the enzyme and incubate for a defined period (e.g., 15 minutes) at 37°C.

-

Initiate the enzymatic reaction by adding the pNPP substrate to each well.

-

Incubate the plate at 37°C for a specific time (e.g., 30-60 minutes).

-

Stop the reaction by adding a stop solution (e.g., NaOH).

-

Measure the absorbance of the product (p-nitrophenol) at 405 nm using a microplate reader.

-

Calculate the percentage of inhibition for each concentration of this compound relative to a no-inhibitor control.

-

Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

Cell Migration Assay (Transwell Assay)

This protocol describes a common method to assess the effect of this compound on cancer cell migration.

Objective: To quantify the inhibition of MDA-MB-231 cell migration by this compound.

Materials:

-

MDA-MB-231 breast cancer cells (TRAP-overexpressing)

-

Cell culture medium (e.g., DMEM with 10% FBS)

-

Serum-free medium

-

This compound

-

Transwell inserts (e.g., 8 µm pore size)

-

24-well plates

-

Fixing and staining reagents (e.g., methanol and crystal violet)

-

Cotton swabs

-

Microscope

Procedure:

-

Culture MDA-MB-231 cells to sub-confluency.

-

Starve the cells in serum-free medium for 24 hours.

-

Resuspend the cells in serum-free medium containing different concentrations of this compound.

-

Place the Transwell inserts into the wells of a 24-well plate containing medium with a chemoattractant (e.g., 10% FBS).

-

Seed the cell suspension (with or without this compound) into the upper chamber of the Transwell inserts.

-

Incubate the plate at 37°C in a CO2 incubator for a specified time (e.g., 24-48 hours).

-

After incubation, remove the non-migrated cells from the upper surface of the insert membrane with a cotton swab.

-

Fix the migrated cells on the lower surface of the membrane with methanol.

-

Stain the fixed cells with crystal violet.

-

Wash the inserts and allow them to dry.

-

Count the number of migrated cells in several random fields under a microscope.

-

Quantify the results and compare the migration of this compound-treated cells to the untreated control.

Molecular Docking Studies

Molecular docking studies were performed to investigate the binding mode of this compound to the TRAP/ACP5 active site. While the specific details of the docking protocol and the full results are not publicly available, such studies typically involve:

-

Preparation of the protein structure: A 3D structure of TRAP/ACP5 is obtained from a protein data bank or generated through homology modeling.

-

Ligand preparation: The 3D structure of this compound is generated and optimized.

-

Docking simulation: A docking software is used to predict the preferred binding orientation of this compound within the active site of TRAP/ACP5.

-

Analysis of interactions: The predicted binding pose is analyzed to identify key interactions (e.g., hydrogen bonds, hydrophobic interactions) between the inhibitor and the amino acid residues of the enzyme.

These studies are crucial for understanding the structure-activity relationship and for the further optimization of this compound as a more potent TRAP inhibitor.

Conclusion and Future Directions

This compound is a validated inhibitor of TRAP/ACP5 with demonstrated efficacy in reducing cancer cell migration in vitro. Its mechanism of action is believed to involve the disruption of the TRAP-TGFβ-CD44 signaling axis. Further research is warranted to fully elucidate its therapeutic potential. This would include in vivo efficacy studies in animal models of cancer metastasis and further optimization of its chemical structure to enhance potency and selectivity. The detailed experimental protocols and molecular interaction data from the primary research would be invaluable for guiding these future studies.

References

An In-depth Technical Guide to the Target Protein TRAP/ACP5 and its Inhibitor CBK289001

This technical guide provides a comprehensive overview of the tartrate-resistant acid phosphatase (TRAP/ACP5), a crucial enzyme implicated in various physiological and pathological processes. It delves into its molecular characteristics, signaling pathways, and role in disease. Furthermore, this guide details the properties and mechanism of action of CBK289001, a notable inhibitor of TRAP/ACP5, and provides detailed protocols for relevant experimental assays. This document is intended for researchers, scientists, and drug development professionals working in related fields.

Introduction to TRAP/ACP5

Tartrate-resistant acid phosphatase (TRAP), also known as acid phosphatase 5 (ACP5), is a metalloenzyme that plays a significant role in bone metabolism and immune regulation.[1][2] Encoded by the ACP5 gene, this glycoprotein is characterized by its resistance to inhibition by L(+)-tartrate.[3][4] TRAP is expressed in various cell types, including osteoclasts, macrophages, and dendritic cells, and is involved in bone resorption, collagen synthesis and degradation, and cytokine production.[1]

TRAP exists in two main isoforms: TRAP 5a and TRAP 5b. TRAP 5a is a monomer with low enzymatic activity, while TRAP 5b is a proteolytically cleaved, more active heterodimer. These isoforms are differentially expressed, with TRAP5b being predominantly found in osteoclasts and TRAP5a in immune cells.

TRAP/ACP5 Signaling Pathways

TRAP/ACP5 is involved in multiple signaling pathways, primarily through its phosphatase activity on key substrate proteins. Two of the most well-characterized pathways are its regulation of osteopontin and its involvement in the TGF-β signaling cascade.

Osteopontin (OPN) Signaling

TRAP/ACP5 plays a critical role in modulating the function of osteopontin (OPN), a phosphoprotein involved in bone remodeling and immune responses. Phosphorylated OPN binds to cell surface receptors, such as integrins, on osteoclasts, promoting their attachment to the bone matrix and subsequent resorption. TRAP5b, secreted by osteoclasts, dephosphorylates OPN, which reduces its binding affinity for the osteoclast integrins. This dephosphorylation is crucial for osteoclast detachment and migration, allowing for the dynamic process of bone remodeling.

Transforming Growth Factor-β (TGF-β) Signaling

TRAP/ACP5 has been shown to interact with components of the TGF-β signaling pathway, which is crucial for cell growth, differentiation, and extracellular matrix production. In some contexts, particularly in cancer metastasis, TRAP can promote TGF-β signaling. Overexpression of TRAP can lead to an upregulation of TGF-β2 and its receptor, TβR1. This can subsequently activate the SMAD signaling cascade, leading to changes in gene expression that promote cell migration and invasion.

The TRAP/ACP5 Inhibitor: this compound

This compound is a small molecule inhibitor of TRAP/ACP5. It has been identified through compound library screening and has shown efficacy in inhibiting the enzymatic activity of TRAP and its-dependent cellular processes.

Quantitative Data for this compound

The inhibitory activity of this compound has been quantified against different isoforms of TRAP. The following table summarizes the available IC50 values.

| TRAP Isoform | IC50 (µM) | Reference |

| TRAP 5bMV | 125 | |

| TRAP 5bOX | 4.21 | |

| TRAP 5aOX | 14.2 |

TRAP 5bMV and TRAP 5bOX represent different forms or sources of the TRAP 5b isoform.

Effects on Cellular Function

This compound has been demonstrated to inhibit the migration of cancer cells that overexpress TRAP. In MDA-MB-231 breast cancer cells, this compound inhibited TRAP-dependent cell migration in a concentration-dependent manner, with significant effects observed at concentrations of 20 µM and 100 µM.

Experimental Protocols

TRAP/ACP5 Enzymatic Activity Assay

This protocol is based on the colorimetric detection of p-nitrophenol produced from the hydrolysis of p-nitrophenyl phosphate (pNPP) by TRAP.

Materials:

-

TRAP Assay Buffer (e.g., 0.1 M Sodium Acetate, pH 5.5, containing 10 mM sodium tartrate)

-

p-Nitrophenyl phosphate (pNPP) substrate solution

-

Stop Solution (e.g., 0.5 M NaOH)

-

96-well microplate

-

Microplate reader capable of measuring absorbance at 405 nm

-

Sample containing TRAP/ACP5 (e.g., cell lysate, purified enzyme)

-

This compound or other inhibitors (for inhibition studies)

Procedure:

-

Prepare samples and standards in the 96-well plate.

-

For inhibitor studies, pre-incubate the enzyme with varying concentrations of this compound for a specified time (e.g., 15 minutes) at room temperature.

-

Add the TRAP Assay Buffer to each well.

-

Initiate the reaction by adding the pNPP substrate solution to all wells.

-

Incubate the plate at 37°C for a defined period (e.g., 30-60 minutes).

-

Stop the reaction by adding the Stop Solution to each well.

-

Measure the absorbance at 405 nm using a microplate reader.

-

Calculate the TRAP activity based on a p-nitrophenol standard curve. For inhibition studies, calculate the percent inhibition for each inhibitor concentration and determine the IC50 value.

Cell Migration Assay (Wound Healing Assay)

This protocol describes a common method to assess the effect of TRAP/ACP5 and its inhibitors on cell migration.

Materials:

-

Cells of interest (e.g., MDA-MB-231 breast cancer cells)

-

Culture plates (e.g., 24-well plates)

-

Pipette tips (e.g., p200) for creating the "wound"

-

Cell culture medium

-

This compound or other test compounds

-

Microscope with a camera

Procedure:

-

Seed cells in a 24-well plate and grow them to a confluent monolayer.

-

Create a "wound" in the monolayer by scratching a straight line with a sterile p200 pipette tip.

-

Wash the wells with PBS to remove detached cells.

-

Replace the medium with fresh medium containing different concentrations of this compound or a vehicle control.

-

Capture images of the wounds at time 0.

-

Incubate the plate at 37°C in a CO2 incubator.

-

Capture images of the same wound areas at regular intervals (e.g., every 12 or 24 hours).

-

Measure the width of the wound at different time points and calculate the percentage of wound closure to quantify cell migration.

Experimental Workflow and Logic Diagrams

Workflow for Screening TRAP/ACP5 Inhibitors

The following diagram illustrates a typical workflow for identifying and characterizing inhibitors of TRAP/ACP5.

This comprehensive guide provides a solid foundation for understanding the target protein TRAP/ACP5 and its inhibitor this compound. The provided data, protocols, and diagrams are intended to facilitate further research and drug development efforts targeting this important enzyme.

References

- 1. researchgate.net [researchgate.net]

- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 3. Tartrate-resistant acid phosphatase (TRAP/ACP5) promotes metastasis-related properties via TGFβ2/TβR and CD44 in MDA-MB-231 breast cancer cells. [publications.scilifelab.se]

- 4. Tartrate-resistant acid phosphatase (TRAP/ACP5) promotes metastasis-related properties via TGFβ2/TβR and CD44 in MDA-MB-231 breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Target Protein TRAP/ACP5 and its Inhibitor CBK289001

This technical guide provides a comprehensive overview of the tartrate-resistant acid phosphatase (TRAP/ACP5), a crucial enzyme implicated in various physiological and pathological processes. It delves into its molecular characteristics, signaling pathways, and role in disease. Furthermore, this guide details the properties and mechanism of action of CBK289001, a notable inhibitor of TRAP/ACP5, and provides detailed protocols for relevant experimental assays. This document is intended for researchers, scientists, and drug development professionals working in related fields.

Introduction to TRAP/ACP5

Tartrate-resistant acid phosphatase (TRAP), also known as acid phosphatase 5 (ACP5), is a metalloenzyme that plays a significant role in bone metabolism and immune regulation.[1][2] Encoded by the ACP5 gene, this glycoprotein is characterized by its resistance to inhibition by L(+)-tartrate.[3][4] TRAP is expressed in various cell types, including osteoclasts, macrophages, and dendritic cells, and is involved in bone resorption, collagen synthesis and degradation, and cytokine production.[1]

TRAP exists in two main isoforms: TRAP 5a and TRAP 5b. TRAP 5a is a monomer with low enzymatic activity, while TRAP 5b is a proteolytically cleaved, more active heterodimer. These isoforms are differentially expressed, with TRAP5b being predominantly found in osteoclasts and TRAP5a in immune cells.

TRAP/ACP5 Signaling Pathways

TRAP/ACP5 is involved in multiple signaling pathways, primarily through its phosphatase activity on key substrate proteins. Two of the most well-characterized pathways are its regulation of osteopontin and its involvement in the TGF-β signaling cascade.

Osteopontin (OPN) Signaling

TRAP/ACP5 plays a critical role in modulating the function of osteopontin (OPN), a phosphoprotein involved in bone remodeling and immune responses. Phosphorylated OPN binds to cell surface receptors, such as integrins, on osteoclasts, promoting their attachment to the bone matrix and subsequent resorption. TRAP5b, secreted by osteoclasts, dephosphorylates OPN, which reduces its binding affinity for the osteoclast integrins. This dephosphorylation is crucial for osteoclast detachment and migration, allowing for the dynamic process of bone remodeling.

Transforming Growth Factor-β (TGF-β) Signaling

TRAP/ACP5 has been shown to interact with components of the TGF-β signaling pathway, which is crucial for cell growth, differentiation, and extracellular matrix production. In some contexts, particularly in cancer metastasis, TRAP can promote TGF-β signaling. Overexpression of TRAP can lead to an upregulation of TGF-β2 and its receptor, TβR1. This can subsequently activate the SMAD signaling cascade, leading to changes in gene expression that promote cell migration and invasion.

The TRAP/ACP5 Inhibitor: this compound

This compound is a small molecule inhibitor of TRAP/ACP5. It has been identified through compound library screening and has shown efficacy in inhibiting the enzymatic activity of TRAP and its-dependent cellular processes.

Quantitative Data for this compound

The inhibitory activity of this compound has been quantified against different isoforms of TRAP. The following table summarizes the available IC50 values.

| TRAP Isoform | IC50 (µM) | Reference |

| TRAP 5bMV | 125 | |

| TRAP 5bOX | 4.21 | |

| TRAP 5aOX | 14.2 |

TRAP 5bMV and TRAP 5bOX represent different forms or sources of the TRAP 5b isoform.

Effects on Cellular Function

This compound has been demonstrated to inhibit the migration of cancer cells that overexpress TRAP. In MDA-MB-231 breast cancer cells, this compound inhibited TRAP-dependent cell migration in a concentration-dependent manner, with significant effects observed at concentrations of 20 µM and 100 µM.

Experimental Protocols

TRAP/ACP5 Enzymatic Activity Assay

This protocol is based on the colorimetric detection of p-nitrophenol produced from the hydrolysis of p-nitrophenyl phosphate (pNPP) by TRAP.

Materials:

-

TRAP Assay Buffer (e.g., 0.1 M Sodium Acetate, pH 5.5, containing 10 mM sodium tartrate)

-

p-Nitrophenyl phosphate (pNPP) substrate solution

-

Stop Solution (e.g., 0.5 M NaOH)

-

96-well microplate

-

Microplate reader capable of measuring absorbance at 405 nm

-

Sample containing TRAP/ACP5 (e.g., cell lysate, purified enzyme)

-

This compound or other inhibitors (for inhibition studies)

Procedure:

-

Prepare samples and standards in the 96-well plate.

-

For inhibitor studies, pre-incubate the enzyme with varying concentrations of this compound for a specified time (e.g., 15 minutes) at room temperature.

-

Add the TRAP Assay Buffer to each well.

-

Initiate the reaction by adding the pNPP substrate solution to all wells.

-

Incubate the plate at 37°C for a defined period (e.g., 30-60 minutes).

-

Stop the reaction by adding the Stop Solution to each well.

-

Measure the absorbance at 405 nm using a microplate reader.

-

Calculate the TRAP activity based on a p-nitrophenol standard curve. For inhibition studies, calculate the percent inhibition for each inhibitor concentration and determine the IC50 value.

Cell Migration Assay (Wound Healing Assay)

This protocol describes a common method to assess the effect of TRAP/ACP5 and its inhibitors on cell migration.

Materials:

-

Cells of interest (e.g., MDA-MB-231 breast cancer cells)

-

Culture plates (e.g., 24-well plates)

-

Pipette tips (e.g., p200) for creating the "wound"

-

Cell culture medium

-

This compound or other test compounds

-

Microscope with a camera

Procedure:

-

Seed cells in a 24-well plate and grow them to a confluent monolayer.

-

Create a "wound" in the monolayer by scratching a straight line with a sterile p200 pipette tip.

-

Wash the wells with PBS to remove detached cells.

-

Replace the medium with fresh medium containing different concentrations of this compound or a vehicle control.

-

Capture images of the wounds at time 0.

-

Incubate the plate at 37°C in a CO2 incubator.

-

Capture images of the same wound areas at regular intervals (e.g., every 12 or 24 hours).

-

Measure the width of the wound at different time points and calculate the percentage of wound closure to quantify cell migration.

Experimental Workflow and Logic Diagrams

Workflow for Screening TRAP/ACP5 Inhibitors

The following diagram illustrates a typical workflow for identifying and characterizing inhibitors of TRAP/ACP5.

This comprehensive guide provides a solid foundation for understanding the target protein TRAP/ACP5 and its inhibitor this compound. The provided data, protocols, and diagrams are intended to facilitate further research and drug development efforts targeting this important enzyme.

References

- 1. researchgate.net [researchgate.net]

- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 3. Tartrate-resistant acid phosphatase (TRAP/ACP5) promotes metastasis-related properties via TGFβ2/TβR and CD44 in MDA-MB-231 breast cancer cells. [publications.scilifelab.se]

- 4. Tartrate-resistant acid phosphatase (TRAP/ACP5) promotes metastasis-related properties via TGFβ2/TβR and CD44 in MDA-MB-231 breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

CBK289001: A Technical Whitepaper on its Discovery and Development as a TRAP/ACP5 Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Abstract

CBK289001 is a novel small-molecule inhibitor of Tartrate-Resistant Acid Phosphatase (TRAP/ACP5), an enzyme implicated in the progression of several diseases, including cancer metastasis. This document provides a comprehensive technical overview of the discovery, mechanism of action, and preclinical development of this compound. The information is intended for researchers, scientists, and professionals in the field of drug development.

Introduction

Tartrate-resistant acid phosphatase (TRAP), also known as acid phosphatase 5 (ACP5), is a metalloenzyme that exists in two primary isoforms: the low-activity TRAP 5a and the highly active TRAP 5b, which is generated through proteolytic cleavage.[1] Elevated TRAP activity has been associated with various pathological conditions, notably in cancer, where it is believed to play a role in metastasis.[1] This has made TRAP an attractive target for the development of novel therapeutic agents. This compound emerged from a high-throughput screening campaign as a potent inhibitor of TRAP activity.[1]

Discovery of this compound

This compound was identified through a small-molecule screening of 30,315 compounds using a microplate-based enzymatic assay for TRAP 5b.[1] This initial screen yielded 90 primary hits.[1] Following a rigorous filtering process to eliminate promiscuous compounds, false positives, and compounds with undesirable chemical groups, 52 compounds were selected for further investigation. Full-concentration-response curves were established to assess potency and isoform selectivity, leading to the prioritization of six compounds. Among these, this compound, chemically identified as (6S)-6-[3-(2H-1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]-N-(propan-2-yl)-1H,4H,5H,6H,7H-imidazo[4,5-c]pyridine-5-carboxamide, was selected for its demonstrated efficacy in a cell migration assay and its favorable inhibitory profile.

Initial Screening Workflow

The discovery process for this compound involved a multi-step screening and validation workflow designed to identify and characterize novel TRAP inhibitors.

References

CBK289001: A Technical Whitepaper on its Discovery and Development as a TRAP/ACP5 Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Abstract

CBK289001 is a novel small-molecule inhibitor of Tartrate-Resistant Acid Phosphatase (TRAP/ACP5), an enzyme implicated in the progression of several diseases, including cancer metastasis. This document provides a comprehensive technical overview of the discovery, mechanism of action, and preclinical development of this compound. The information is intended for researchers, scientists, and professionals in the field of drug development.

Introduction

Tartrate-resistant acid phosphatase (TRAP), also known as acid phosphatase 5 (ACP5), is a metalloenzyme that exists in two primary isoforms: the low-activity TRAP 5a and the highly active TRAP 5b, which is generated through proteolytic cleavage.[1] Elevated TRAP activity has been associated with various pathological conditions, notably in cancer, where it is believed to play a role in metastasis.[1] This has made TRAP an attractive target for the development of novel therapeutic agents. This compound emerged from a high-throughput screening campaign as a potent inhibitor of TRAP activity.[1]

Discovery of this compound

This compound was identified through a small-molecule screening of 30,315 compounds using a microplate-based enzymatic assay for TRAP 5b.[1] This initial screen yielded 90 primary hits.[1] Following a rigorous filtering process to eliminate promiscuous compounds, false positives, and compounds with undesirable chemical groups, 52 compounds were selected for further investigation. Full-concentration-response curves were established to assess potency and isoform selectivity, leading to the prioritization of six compounds. Among these, this compound, chemically identified as (6S)-6-[3-(2H-1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]-N-(propan-2-yl)-1H,4H,5H,6H,7H-imidazo[4,5-c]pyridine-5-carboxamide, was selected for its demonstrated efficacy in a cell migration assay and its favorable inhibitory profile.

Initial Screening Workflow

The discovery process for this compound involved a multi-step screening and validation workflow designed to identify and characterize novel TRAP inhibitors.

References

CBK289001 chemical structure and properties

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical structure, properties, and biological activity of CBK289001, a potent inhibitor of Tartrate-Resistant Acid Phosphatase (TRAP/ACP5). All data is presented to facilitate research and development applications.

Chemical Structure and Properties

This compound, with the IUPAC name (6S)-6-[3-(2H-1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]-N-(propan-2-yl)-1H,4H,5H,6H,7H-imidazo[4,5-c]pyridine-5-carboxamide, is a complex heterocyclic small molecule.[1] Its chemical identity and physical properties are summarized in the tables below.

Table 1: Chemical Identification of this compound

| Identifier | Value |

| IUPAC Name | (6S)-6-[3-(2H-1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]-N-(propan-2-yl)-1H,4H,5H,6H,7H-imidazo[4,5-c]pyridine-5-carboxamide[1] |

| CAS Number | 1212663-24-5[2] |

| Molecular Formula | C₁₉H₂₀N₆O₄[2] |

| Molecular Weight | 396.40 g/mol [2] |

| SMILES | O=C(N1--INVALID-LINK--CC5=C(NC=N5)C1)NC(C)C |

Table 2: Physicochemical Properties of this compound

| Property | Value |

| Appearance | White to off-white solid powder |

| Melting Point | Not publicly available. |

| Boiling Point | Not publicly available. |

| Solubility | DMSO: 100 mg/mL (252.27 mM) |

| Aqueous solutions with co-solvents (e.g., 10% DMSO, 40% PEG300, 5% Tween-80, 45% saline): ≥ 2.5 mg/mL (6.31 mM) |

Mechanism of Action and Signaling Pathway

This compound is a potent and selective inhibitor of tartrate-resistant acid phosphatase (TRAP/ACP5), a key enzyme implicated in various pathological processes, including cancer metastasis.

Inhibition of TRAP/ACP5 Isoforms

TRAP exists in two main isoforms, 5a and 5b, with the latter being the more active form. This compound demonstrates differential inhibitory activity against various TRAP isoforms.

Table 3: Inhibitory Activity (IC₅₀) of this compound against TRAP/ACP5 Isoforms

| TRAP Isoform | IC₅₀ (µM) |

| TRAP 5bMV | 125 |

| TRAP 5bOX | 4.21 |

| TRAP 5aOX | 14.2 |

Downstream Signaling Pathway

TRAP has been shown to promote metastasis-related properties in cancer cells, such as the MDA-MB-231 breast cancer cell line, through the activation of the Transforming Growth Factor-β (TGF-β) signaling pathway. By inhibiting TRAP, this compound is believed to disrupt this pathway, leading to a reduction in cell migration and invasion. The proposed mechanism involves the dephosphorylation of key proteins in the TGF-β receptor complex and downstream effectors.

Experimental Protocols

The following are detailed methodologies for key experiments involving this compound, based on the foundational study by Reithmeier et al. and general laboratory procedures.

TRAP/ACP5 Enzymatic Inhibition Assay

This protocol outlines the procedure to determine the inhibitory activity of this compound against TRAP/ACP5 isoforms.

Methodology:

-

Reagent Preparation:

-

Assay Buffer: Prepare a suitable buffer (e.g., 0.1 M sodium acetate, pH 5.5, containing 10 mM sodium tartrate and 0.1% Triton X-100).

-

Enzyme Solution: Dilute recombinant human TRAP/ACP5 isoforms to the desired concentration in the assay buffer.

-

Substrate Solution: Prepare a solution of a suitable phosphatase substrate, such as p-nitrophenyl phosphate (pNPP) or a fluorescent substrate.

-

Test Compound: Prepare a stock solution of this compound in DMSO and perform serial dilutions to obtain a range of test concentrations.

-

-

Assay Procedure:

-

In a 96-well microplate, add the assay buffer, TRAP enzyme solution, and the serially diluted this compound or vehicle control (DMSO).

-

Pre-incubate the plate at 37°C for a defined period (e.g., 15 minutes) to allow for inhibitor-enzyme interaction.

-

Initiate the enzymatic reaction by adding the substrate solution to all wells.

-

Incubate the plate at 37°C for a specified time (e.g., 30-60 minutes).

-

-

Detection and Analysis:

-

Stop the reaction by adding a stop solution (e.g., 1 M NaOH for pNPP).

-

Measure the absorbance (for pNPP at 405 nm) or fluorescence at the appropriate wavelength.

-

Calculate the percentage of inhibition for each concentration of this compound relative to the vehicle control.

-

Determine the IC₅₀ value by fitting the data to a dose-response curve.

-

Cell Migration Assay (Wound Healing/Scratch Assay)

This protocol describes a common method to assess the effect of this compound on the migration of MDA-MB-231 breast cancer cells.

Methodology:

-

Cell Culture and Seeding:

-

Culture MDA-MB-231 cells in a suitable medium (e.g., DMEM with 10% FBS) until they reach confluence in a multi-well plate (e.g., 6-well or 12-well).

-

-

Creating the "Wound":

-

Create a uniform scratch or "wound" in the cell monolayer using a sterile pipette tip.

-

Wash the wells with PBS to remove detached cells and debris.

-

-

Treatment:

-

Replace the medium with a fresh medium containing various concentrations of this compound or a vehicle control.

-

-

Image Acquisition and Analysis:

-

Capture images of the scratch at time zero and at subsequent time points (e.g., 12, 24, and 48 hours) using a microscope with a camera.

-

Quantify the area of the scratch at each time point using image analysis software (e.g., ImageJ).

-

Calculate the percentage of wound closure or migration rate for each treatment condition.

-

Conclusion

This compound is a valuable research tool for investigating the role of TRAP/ACP5 in cellular processes, particularly in the context of cancer biology. Its well-defined inhibitory activity and the availability of experimental protocols make it a suitable candidate for further preclinical development and for elucidating the therapeutic potential of TRAP inhibition. Further studies are warranted to fully characterize its pharmacokinetic and pharmacodynamic properties in in vivo models.

References

CBK289001 chemical structure and properties

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical structure, properties, and biological activity of CBK289001, a potent inhibitor of Tartrate-Resistant Acid Phosphatase (TRAP/ACP5). All data is presented to facilitate research and development applications.

Chemical Structure and Properties

This compound, with the IUPAC name (6S)-6-[3-(2H-1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]-N-(propan-2-yl)-1H,4H,5H,6H,7H-imidazo[4,5-c]pyridine-5-carboxamide, is a complex heterocyclic small molecule.[1] Its chemical identity and physical properties are summarized in the tables below.

Table 1: Chemical Identification of this compound

| Identifier | Value |

| IUPAC Name | (6S)-6-[3-(2H-1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]-N-(propan-2-yl)-1H,4H,5H,6H,7H-imidazo[4,5-c]pyridine-5-carboxamide[1] |

| CAS Number | 1212663-24-5[2] |

| Molecular Formula | C₁₉H₂₀N₆O₄[2] |

| Molecular Weight | 396.40 g/mol [2] |

| SMILES | O=C(N1--INVALID-LINK--CC5=C(NC=N5)C1)NC(C)C |

Table 2: Physicochemical Properties of this compound

| Property | Value |

| Appearance | White to off-white solid powder |

| Melting Point | Not publicly available. |

| Boiling Point | Not publicly available. |

| Solubility | DMSO: 100 mg/mL (252.27 mM) |

| Aqueous solutions with co-solvents (e.g., 10% DMSO, 40% PEG300, 5% Tween-80, 45% saline): ≥ 2.5 mg/mL (6.31 mM) |

Mechanism of Action and Signaling Pathway

This compound is a potent and selective inhibitor of tartrate-resistant acid phosphatase (TRAP/ACP5), a key enzyme implicated in various pathological processes, including cancer metastasis.

Inhibition of TRAP/ACP5 Isoforms

TRAP exists in two main isoforms, 5a and 5b, with the latter being the more active form. This compound demonstrates differential inhibitory activity against various TRAP isoforms.

Table 3: Inhibitory Activity (IC₅₀) of this compound against TRAP/ACP5 Isoforms

| TRAP Isoform | IC₅₀ (µM) |

| TRAP 5bMV | 125 |

| TRAP 5bOX | 4.21 |

| TRAP 5aOX | 14.2 |

Downstream Signaling Pathway

TRAP has been shown to promote metastasis-related properties in cancer cells, such as the MDA-MB-231 breast cancer cell line, through the activation of the Transforming Growth Factor-β (TGF-β) signaling pathway. By inhibiting TRAP, this compound is believed to disrupt this pathway, leading to a reduction in cell migration and invasion. The proposed mechanism involves the dephosphorylation of key proteins in the TGF-β receptor complex and downstream effectors.

Experimental Protocols

The following are detailed methodologies for key experiments involving this compound, based on the foundational study by Reithmeier et al. and general laboratory procedures.

TRAP/ACP5 Enzymatic Inhibition Assay

This protocol outlines the procedure to determine the inhibitory activity of this compound against TRAP/ACP5 isoforms.

Methodology:

-

Reagent Preparation:

-

Assay Buffer: Prepare a suitable buffer (e.g., 0.1 M sodium acetate, pH 5.5, containing 10 mM sodium tartrate and 0.1% Triton X-100).

-

Enzyme Solution: Dilute recombinant human TRAP/ACP5 isoforms to the desired concentration in the assay buffer.

-

Substrate Solution: Prepare a solution of a suitable phosphatase substrate, such as p-nitrophenyl phosphate (pNPP) or a fluorescent substrate.

-

Test Compound: Prepare a stock solution of this compound in DMSO and perform serial dilutions to obtain a range of test concentrations.

-

-

Assay Procedure:

-

In a 96-well microplate, add the assay buffer, TRAP enzyme solution, and the serially diluted this compound or vehicle control (DMSO).

-

Pre-incubate the plate at 37°C for a defined period (e.g., 15 minutes) to allow for inhibitor-enzyme interaction.

-

Initiate the enzymatic reaction by adding the substrate solution to all wells.

-

Incubate the plate at 37°C for a specified time (e.g., 30-60 minutes).

-

-

Detection and Analysis:

-

Stop the reaction by adding a stop solution (e.g., 1 M NaOH for pNPP).

-

Measure the absorbance (for pNPP at 405 nm) or fluorescence at the appropriate wavelength.

-

Calculate the percentage of inhibition for each concentration of this compound relative to the vehicle control.

-

Determine the IC₅₀ value by fitting the data to a dose-response curve.

-

Cell Migration Assay (Wound Healing/Scratch Assay)

This protocol describes a common method to assess the effect of this compound on the migration of MDA-MB-231 breast cancer cells.

Methodology:

-

Cell Culture and Seeding:

-

Culture MDA-MB-231 cells in a suitable medium (e.g., DMEM with 10% FBS) until they reach confluence in a multi-well plate (e.g., 6-well or 12-well).

-

-

Creating the "Wound":

-

Create a uniform scratch or "wound" in the cell monolayer using a sterile pipette tip.

-

Wash the wells with PBS to remove detached cells and debris.

-

-

Treatment:

-

Replace the medium with a fresh medium containing various concentrations of this compound or a vehicle control.

-

-

Image Acquisition and Analysis:

-

Capture images of the scratch at time zero and at subsequent time points (e.g., 12, 24, and 48 hours) using a microscope with a camera.

-

Quantify the area of the scratch at each time point using image analysis software (e.g., ImageJ).

-

Calculate the percentage of wound closure or migration rate for each treatment condition.

-

Conclusion

This compound is a valuable research tool for investigating the role of TRAP/ACP5 in cellular processes, particularly in the context of cancer biology. Its well-defined inhibitory activity and the availability of experimental protocols make it a suitable candidate for further preclinical development and for elucidating the therapeutic potential of TRAP inhibition. Further studies are warranted to fully characterize its pharmacokinetic and pharmacodynamic properties in in vivo models.

References

An In-depth Technical Guide to CBK289001 (CAS 1212663-24-5): A TRAP/ACP5 Inhibitor

This technical guide provides a comprehensive overview of the small molecule inhibitor CBK289001, identified by its CAS number 1212663-24-5. It is intended for researchers, scientists, and professionals in the field of drug development who are interested in the therapeutic potential of targeting Tartrate-Resistant Acid Phosphatase (TRAP/ACP5).

Core Compound Information

This compound is a potent inhibitor of Tartrate-Resistant Acid Phosphatase (TRAP/ACP5), an enzyme implicated in various pathological conditions, including cancer metastasis.[1][2] The compound was identified through a small-molecule screening of 30,315 compounds.[2]

Chemical Name: (6S)-6-[3-(2H-1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]-N-(propan-2-yl)-1H,4H,5H,6H,7H-imidazo[4,5-c]pyridine-5-carboxamide[2][3]

Molecular Formula: C₁₉H₂₀N₆O₄

Molecular Weight: 396.40 g/mol

Physicochemical Properties

| Property | Value | Source |

| Appearance | Solid, White to off-white | |

| Solubility | ||

| In Vitro | DMSO: 100 mg/mL (252.27 mM) (ultrasonic) | |

| In Vivo | ≥ 2.5 mg/mL (6.31 mM) in various formulations |

Storage and Stability:

-

Powder: -20°C for 3 years.

-

In solvent: -80°C for 6 months; -20°C for 1 month.

Mechanism of Action and Biological Activity

This compound functions as an inhibitor of TRAP/ACP5, a metalloenzyme that exists in two isoforms: TRAP 5a and the more enzymatically active TRAP 5b. TRAP has been identified as a driver of metastasis in various cancers.

Inhibitory Activity

This compound demonstrates differential inhibitory activity against various TRAP isoforms. The half-maximal inhibitory concentrations (IC₅₀) are summarized in the table below.

| Target Isoform | IC₅₀ (µM) |

| TRAP 5bMV | 125 |

| TRAP 5bOX | 4.21 |

| TRAP 5aOX | 14.2 |

Table based on data from MedChemExpress and Xcess Biosciences.

Anti-migratory Effects

In vitro studies have demonstrated the efficacy of this compound in inhibiting cancer cell migration. Treatment of TRAP-overexpressing MDA-MB-231 breast cancer cells with this compound resulted in a concentration-dependent inhibition of cell migration. Significant inhibition was observed starting from 24 hours of treatment, with concentrations of 20 µM and 100 µM reducing migration velocity over a 30-hour period.

The TRAP/ACP5 Signaling Pathway in Cancer Metastasis

Tartrate-Resistant Acid Phosphatase plays a crucial role in promoting the metastatic properties of cancer cells. In MDA-MB-231 breast cancer cells, TRAP has been shown to regulate the Transforming Growth Factor-beta (TGFβ) pathway and the cell surface receptor CD44. Overexpression of TRAP leads to increased cell growth, proliferation, migration, and invasion. The signaling cascade involves the upregulation of TGFβ2 and its receptor TβR1, leading to the activation of SMAD2. Concurrently, there is an increase in the intracellular phosphorylation of CD44. The functional consequences of this pathway activation include enhanced cell migration and proliferation, which can be attenuated by inhibiting TRAP activity.

References

An In-depth Technical Guide to CBK289001 (CAS 1212663-24-5): A TRAP/ACP5 Inhibitor

This technical guide provides a comprehensive overview of the small molecule inhibitor CBK289001, identified by its CAS number 1212663-24-5. It is intended for researchers, scientists, and professionals in the field of drug development who are interested in the therapeutic potential of targeting Tartrate-Resistant Acid Phosphatase (TRAP/ACP5).

Core Compound Information

This compound is a potent inhibitor of Tartrate-Resistant Acid Phosphatase (TRAP/ACP5), an enzyme implicated in various pathological conditions, including cancer metastasis.[1][2] The compound was identified through a small-molecule screening of 30,315 compounds.[2]

Chemical Name: (6S)-6-[3-(2H-1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]-N-(propan-2-yl)-1H,4H,5H,6H,7H-imidazo[4,5-c]pyridine-5-carboxamide[2][3]

Molecular Formula: C₁₉H₂₀N₆O₄

Molecular Weight: 396.40 g/mol

Physicochemical Properties

| Property | Value | Source |

| Appearance | Solid, White to off-white | |

| Solubility | ||

| In Vitro | DMSO: 100 mg/mL (252.27 mM) (ultrasonic) | |

| In Vivo | ≥ 2.5 mg/mL (6.31 mM) in various formulations |

Storage and Stability:

-

Powder: -20°C for 3 years.

-

In solvent: -80°C for 6 months; -20°C for 1 month.

Mechanism of Action and Biological Activity

This compound functions as an inhibitor of TRAP/ACP5, a metalloenzyme that exists in two isoforms: TRAP 5a and the more enzymatically active TRAP 5b. TRAP has been identified as a driver of metastasis in various cancers.

Inhibitory Activity

This compound demonstrates differential inhibitory activity against various TRAP isoforms. The half-maximal inhibitory concentrations (IC₅₀) are summarized in the table below.

| Target Isoform | IC₅₀ (µM) |

| TRAP 5bMV | 125 |

| TRAP 5bOX | 4.21 |

| TRAP 5aOX | 14.2 |

Table based on data from MedChemExpress and Xcess Biosciences.

Anti-migratory Effects

In vitro studies have demonstrated the efficacy of this compound in inhibiting cancer cell migration. Treatment of TRAP-overexpressing MDA-MB-231 breast cancer cells with this compound resulted in a concentration-dependent inhibition of cell migration. Significant inhibition was observed starting from 24 hours of treatment, with concentrations of 20 µM and 100 µM reducing migration velocity over a 30-hour period.

The TRAP/ACP5 Signaling Pathway in Cancer Metastasis

Tartrate-Resistant Acid Phosphatase plays a crucial role in promoting the metastatic properties of cancer cells. In MDA-MB-231 breast cancer cells, TRAP has been shown to regulate the Transforming Growth Factor-beta (TGFβ) pathway and the cell surface receptor CD44. Overexpression of TRAP leads to increased cell growth, proliferation, migration, and invasion. The signaling cascade involves the upregulation of TGFβ2 and its receptor TβR1, leading to the activation of SMAD2. Concurrently, there is an increase in the intracellular phosphorylation of CD44. The functional consequences of this pathway activation include enhanced cell migration and proliferation, which can be attenuated by inhibiting TRAP activity.

References

The Role of CBK289001 in Cancer Research: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

CBK289001 has emerged as a noteworthy small molecule inhibitor of Tartrate-Resistant Acid Phosphatase (TRAP/ACP5), an enzyme implicated in the progression of various cancers. This technical guide provides an in-depth overview of the core research surrounding this compound, with a focus on its mechanism of action, its effects on cancer cell biology, and the experimental methodologies used to elucidate its function. Quantitative data are presented in structured tables for comparative analysis, and key signaling pathways and experimental workflows are visualized through detailed diagrams.

Introduction to this compound

This compound is a potent inhibitor of Tartrate-Resistant Acid Phosphatase (TRAP/ACP5), a metalloenzyme that exists in two isoforms: the low-activity precursor TRAP 5a and the highly active TRAP 5b, which is generated through proteolytic cleavage. Elevated TRAP expression has been correlated with increased malignancy and reduced tumor- and metastasis-free survival in several cancers. This compound was identified through a small-molecule screening of 30,315 compounds as a promising candidate for targeting TRAP activity in cancer.

Mechanism of Action: Inhibition of TRAP/ACP5

This compound exerts its anticancer effects by directly inhibiting the enzymatic activity of TRAP/ACP5. The inhibitory potency of this compound has been quantified against different isoforms of TRAP, demonstrating a preferential inhibition of the more active forms of the enzyme.

Quantitative Inhibition Data

The half-maximal inhibitory concentration (IC50) values of this compound against various TRAP isoforms are summarized in the table below.

| TRAP Isoform | IC50 (µM) |

| TRAP 5bMV | 125 |

| TRAP 5bOX | 4.21 |

| TRAP 5aOX | 14.2 |

Data sourced from a commercial supplier, referencing the primary identification study.[1]

Experimental Protocols

TRAP/ACP5 Enzymatic Inhibition Assay

This protocol outlines the general procedure for determining the inhibitory activity of compounds against TRAP/ACP5 using a colorimetric substrate.

Objective: To measure the concentration-dependent inhibition of TRAP/ACP5 activity by this compound.

Materials:

-

Recombinant human TRAP/ACP5 enzyme

-

Assay Buffer (e.g., 100 mM sodium acetate, pH 5.5, 10 mM MgCl2)

-

p-Nitrophenyl phosphate (pNPP) substrate solution

-

This compound stock solution (in DMSO)

-

Stop Solution (e.g., 1 M NaOH)

-

96-well microplate

-

Microplate reader

Procedure:

-

Prepare serial dilutions of this compound in Assay Buffer.

-

Add a fixed amount of TRAP/ACP5 enzyme to each well of a 96-well plate.

-

Add the diluted this compound solutions to the respective wells. Include a vehicle control (DMSO) and a no-enzyme control.

-

Pre-incubate the enzyme and inhibitor for a defined period (e.g., 15 minutes) at 37°C.

-

Initiate the enzymatic reaction by adding the pNPP substrate to each well.

-

Incubate the plate at 37°C for a specific time (e.g., 30-60 minutes), allowing for color development.

-

Stop the reaction by adding the Stop Solution.

-

Measure the absorbance at 405 nm using a microplate reader.

-

Calculate the percentage of inhibition for each concentration of this compound relative to the vehicle control.

-

Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

Cell Migration Assay (Transwell)

This protocol describes a common method to assess the effect of this compound on the migratory capacity of cancer cells.

Objective: To quantify the effect of this compound on the migration of MDA-MB-231 breast cancer cells.

Materials:

-

MDA-MB-231 breast cancer cells

-

Cell culture medium (e.g., DMEM with 10% FBS)

-

Serum-free medium

-

This compound

-

Transwell inserts (e.g., 8 µm pore size) for 24-well plates

-

Crystal violet staining solution

-

Cotton swabs

Procedure:

-

Culture MDA-MB-231 cells to sub-confluency.

-

Starve the cells in serum-free medium for 24 hours prior to the assay.

-

Resuspend the starved cells in serum-free medium containing different concentrations of this compound (e.g., 20 µM and 100 µM) or vehicle control.

-

Add cell culture medium containing a chemoattractant (e.g., 10% FBS) to the lower chamber of the 24-well plate.

-

Seed the cell suspension into the upper chamber of the Transwell inserts.

-

Incubate the plate for a specified period (e.g., 24-30 hours) to allow for cell migration.

-

After incubation, remove the non-migrated cells from the upper surface of the insert membrane with a cotton swab.

-

Fix the migrated cells on the lower surface of the membrane with a suitable fixative (e.g., methanol).

-

Stain the fixed cells with crystal violet solution.

-

Elute the stain and quantify the absorbance using a microplate reader, or count the number of migrated cells in representative fields under a microscope.

-

Compare the migration of this compound-treated cells to the vehicle-treated control.

Role of this compound in Cancer Cell Migration

This compound has been shown to inhibit the migration of TRAP-overexpressing MDA-MB-231 breast cancer cells in a concentration-dependent manner.[1] Significant inhibition of migration was observed after 24 hours of treatment, with reduced migration velocity over 30 hours at concentrations of 20 µM and 100 µM.[1]

Quantitative Migration Data

| Treatment | Concentration (µM) | Time (hours) | Effect on Migration |

| This compound | 20 | 24 - 30 | Reduced migration velocity |

| This compound | 100 | 24 - 30 | Reduced migration velocity |

This table summarizes the reported qualitative effects. Detailed quantitative data from dose-response experiments are not publicly available at this time.

Signaling Pathways Modulated by this compound